Anacardic Acid

Lipoxygenase inhibition Anti-inflammatory Enzyme kinetics

Epigenetics researchers using cashew nut shell liquid (CNSL) constituents face a critical reproducibility problem: cardanol lacks the carboxylic acid group essential for HAT and LOX inhibition, while cardol introduces confounding cytotoxicity. Anacardic acid (CAS 11034-77-8) eliminates both pitfalls. • Noncompetitive p300 (IC₅₀ ~8.5 μM) & PCAF (IC₅₀ ~5.0 μM) HAT inhibitor with ≥98% purity • Also validated for SUMOylation inhibition (IC₅₀ 2.2 μM), LOX-1 inhibition (IC₅₀ 6.8 μM, Ki 2.8 μM), and anti-MRSA activity (MIC 6.25 μg/mL) • In stock; standard pack sizes 5 mg to bulk; shipped with blue ice for global delivery

Molecular Formula C22H36O3
Molecular Weight 348.5 g/mol
CAS No. 11034-77-8
Cat. No. B7828648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnacardic Acid
CAS11034-77-8
Molecular FormulaC22H36O3
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O
InChIInChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h15,17-18,23H,2-14,16H2,1H3,(H,24,25)
InChIKeyADFWQBGTDJIESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0005914 mg/L @ 25 °C (est)

Anacardic Acid Bioactivity Overview


Anacardic acid is a naturally occurring salicylic acid derivative featuring a 15-carbon alkyl side chain [1]. It functions as a noncompetitive inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF, with IC₅₀ values of ~8.5 μM and ~5.0 μM respectively , and also inhibits lipoxygenase (LOX) and prostaglandin endoperoxide synthase [2]. Its activity profile differentiates it from structurally related compounds like cardanol and ginkgolic acid, making it a valuable tool compound for epigenetics and inflammation research.

Anacardic Acid vs. CNSL Analogues


Cashew nut shell liquid (CNSL) is a complex mixture containing anacardic acid, cardanol, and cardol [1]. Despite sharing a similar alkyl side chain, cardanol lacks the carboxylic acid moiety essential for HAT inhibition and does not inhibit lipoxygenase, acting neither as a substrate nor an inhibitor [2]. Cardol exhibits significant cytotoxicity at concentrations where anacardic acid remains non-toxic [3]. Substituting anacardic acid with these structurally similar compounds results in either a complete loss of targeted enzyme inhibition or the introduction of off-target cytotoxicity, thereby compromising experimental reproducibility and validity.

Anacardic Acid Specificity Evidence


LOX Inhibition: Anacardic Acid vs. Cardanol

Anacardic acid (C15:1) inhibits soybean lipoxygenase-1 with an IC₅₀ of 6.8 μM [1]. In contrast, cardanol, which possesses an identical C15:1 alkyl side chain but lacks the carboxylic acid group, displays no inhibitory activity whatsoever [1].

Lipoxygenase inhibition Anti-inflammatory Enzyme kinetics

Cytotoxicity: Anacardic Acid vs. Cardol

In a study assessing the viability of Raw 264.7 macrophages, anacardic acid demonstrated no cytotoxicity [1]. Conversely, cardol exhibited significant cytotoxicity at a concentration of 50 μM [1].

Cytotoxicity Cell viability Drug discovery

Antibacterial Spectrum: Anacardic Acid vs. Salicylic Acid

While salicylic acid exhibits weak, broad-spectrum antibacterial activity, the addition of a C15 alkyl side chain in anacardic acid drastically narrows the spectrum to primarily Gram-positive bacteria but increases potency by several orders of magnitude [1].

Antibacterial Gram-positive Structure-activity relationship

Bactericidal Kinetics against MRSA: Anacardic Acid vs. Totarol

In time-kill assays against methicillin-resistant Staphylococcus aureus (MRSA), anacardic acid (6.25 μg/mL) achieved complete eradication of viable cells within 6 hours, demonstrating a more rapid bactericidal effect than the diterpenoid totarol under identical conditions [1].

MRSA Bactericidal Time-kill kinetics

Anacardic Acid Research Applications


HAT Inhibition for Epigenetic Studies

Use anacardic acid as a noncompetitive inhibitor of p300 and PCAF HAT activity (IC₅₀: ~8.5 μM and ~5.0 μM, respectively) . Its activity, which is absent in cardanol [5], makes it a critical tool for studying gene expression regulation, acetylation dynamics, and chromatin remodeling without the confounding cytotoxicity associated with cardol [2].

LOX Pathway Inhibition in Inflammation

Employ anacardic acid (C15:1) as a competitive inhibitor of soybean lipoxygenase-1 (IC₅₀ = 6.8 μM, Ki = 2.8 μM) . This application leverages the strict structural requirement of the carboxylic acid group for activity, which is a feature not provided by the CNSL co-constituent cardanol . This ensures targeted pathway interrogation.

Antibacterial Studies against MRSA and Gram-Positive Pathogens

Apply anacardic acid in assays against Gram-positive bacteria like MRSA (MIC = 6.25 μg/mL) and S. mutans. Its potent, narrow-spectrum activity, which contrasts sharply with the weak, broad-spectrum activity of salicylic acid [5], positions it as a specialized tool for exploring membrane-active antibacterial mechanisms and combination therapies.

SUMOylation Pathway Modulation

Utilize anacardic acid as a cell-permeable inhibitor of protein SUMOylation (IC₅₀ = 2.2 μM for RanGAP1-C2) . While ginkgolic acid also inhibits SUMOylation [5], anacardic acid offers a distinct structural profile from the same salicylic acid family, providing an orthogonal tool for validating E1-SUMO intermediate blockade in cellular models.

Technical Documentation Hub

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18 linked technical documents
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